molecular formula C22H20FNO B5766605 N-(3,3-diphenylpropyl)-3-fluorobenzamide

N-(3,3-diphenylpropyl)-3-fluorobenzamide

Numéro de catalogue B5766605
Poids moléculaire: 333.4 g/mol
Clé InChI: UOBRSRXZUBUNFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,3-diphenylpropyl)-3-fluorobenzamide, also known as DPF-308, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. DPF-308 is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, oxidative stress, and immune response.

Mécanisme D'action

N-(3,3-diphenylpropyl)-3-fluorobenzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria, where it interacts with various proteins such as ion channels, enzymes, and receptors. The exact mechanism of action of N-(3,3-diphenylpropyl)-3-fluorobenzamide is not fully understood, but it is thought to inhibit the activity of the sigma-1 receptor by binding to its allosteric site.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been reported to inhibit cancer cell proliferation and induce apoptosis in vitro by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating the expression of pro-apoptotic proteins such as Bax. In addition, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. Moreover, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been investigated as a potential treatment for drug addiction by modulating the reward pathway in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,3-diphenylpropyl)-3-fluorobenzamide has several advantages as a research tool, including its high selectivity and potency for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its availability in pure form. However, there are also some limitations to using N-(3,3-diphenylpropyl)-3-fluorobenzamide in lab experiments. For example, N-(3,3-diphenylpropyl)-3-fluorobenzamide has poor solubility in water, which can affect its bioavailability and limit its use in certain assays. Moreover, N-(3,3-diphenylpropyl)-3-fluorobenzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Orientations Futures

N-(3,3-diphenylpropyl)-3-fluorobenzamide has shown promising results in preclinical studies, but further research is needed to fully understand its potential therapeutic applications. Some future directions for research on N-(3,3-diphenylpropyl)-3-fluorobenzamide include:
1. Investigating the role of the sigma-1 receptor in various diseases and identifying new therapeutic targets.
2. Developing new synthetic methods for N-(3,3-diphenylpropyl)-3-fluorobenzamide to improve its purity, yield, and solubility.
3. Conducting more extensive preclinical studies to evaluate the safety and efficacy of N-(3,3-diphenylpropyl)-3-fluorobenzamide in animal models and human cell lines.
4. Investigating the potential of N-(3,3-diphenylpropyl)-3-fluorobenzamide as a therapeutic agent for drug addiction and other psychiatric disorders.
5. Exploring the potential of N-(3,3-diphenylpropyl)-3-fluorobenzamide as a diagnostic tool for various diseases by using it as a sigma-1 receptor imaging agent.
Conclusion:
N-(3,3-diphenylpropyl)-3-fluorobenzamide is a selective antagonist of the sigma-1 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Although further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in clinical settings, N-(3,3-diphenylpropyl)-3-fluorobenzamide has the potential to become a valuable tool for scientific research and a new class of therapeutic agents.

Méthodes De Synthèse

N-(3,3-diphenylpropyl)-3-fluorobenzamide can be synthesized using a multistep process involving the reaction of 3-fluorobenzoic acid with 3,3-diphenylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield the final product. The purity and yield of N-(3,3-diphenylpropyl)-3-fluorobenzamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(3,3-diphenylpropyl)-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and addiction. The sigma-1 receptor, which is the target of N-(3,3-diphenylpropyl)-3-fluorobenzamide, has been implicated in the pathogenesis of these diseases. For example, sigma-1 receptor activation has been shown to promote cancer cell proliferation and survival, while sigma-1 receptor inhibition has been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. In addition, sigma-1 receptor antagonists such as N-(3,3-diphenylpropyl)-3-fluorobenzamide have been investigated as potential treatments for drug addiction by modulating the reward pathway in the brain.

Propriétés

IUPAC Name

N-(3,3-diphenylpropyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-20-13-7-12-19(16-20)22(25)24-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBRSRXZUBUNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-3-fluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.